5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine
Overview
Description
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is an organic compound with a molecular formula of C6H6BrN3 . It is a halogenated derivative of imidazo[1,2-a]pyrazine, which is a bicyclic heteroaromatic compound found in a variety of biologically active molecules.
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an imidazo[1,2-a]pyrazine core . The imidazo[1,2-a]pyrazine core is a bicyclic structure containing two nitrogen atoms.Physical and Chemical Properties Analysis
The average mass of this compound is 200.036 Da, and its monoisotopic mass is 198.974503 Da .Scientific Research Applications
Chemical Synthesis and Biological Activities
A series of imidazo[1,2-alpha]pyrazine derivatives demonstrated diverse biological activities including uterine-relaxing, antibronchospastic activities, and positive effects on isolated atria, indicating their potential in medical applications such as treatments for bronchospasms and heart conditions. The derivatives, including 5-bromoimidazo[1,2-alpha]pyrazine, showed phosphodiesterase-inhibiting properties, contributing to their biological efficacy (Sablayrolles et al., 1984).
Chemiluminescent Properties for Bioconjugation
Research into the chemiluminescent properties of 3,7-dihydroimidazo[1,2-a]pyrazine-3-ones, derived from 2-amino-3,5-dibromopyrazine, has revealed their utility in bioconjugation. This work illustrates the compound's relevance in biochemical applications, such as imaging and diagnostic assays, by enabling regiospecific incorporation of carboxyalkyl linkers essential for bioconjugation and initiating pseudo-flash chemiluminescence (Adamczyk et al., 2003).
Development of Industrial Processes
The rapid accessibility of 3-aminoimidazo[1,2-a]pyrazine scaffolds through the Groebke–Blackburn–Bienaymé cyclisation process underlines its significance in the pharmaceutical industry. These scaffolds are found in many drugs, indicating the wide applicability of this compound in drug development. The scale-up process of this reaction has been achieved with high yield and excellent purity, showcasing its industrial relevance (Baenziger, Durantie, & Mathes, 2017).
Novel Synthetic Routes and Biological Evaluations
Innovative synthetic routes have been developed for the preparation of 1H-imidazo[4,5-b]pyrazines, demonstrating slight activity as amplifiers of phleomycin, a glycopeptide antibiotic. This exploration contributes to the chemical diversity and potential therapeutic applications of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine derivatives (Barlin & Ireland, 1984).
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its biological activities. For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Given its broad range of biological activities, it is likely that multiple pathways are affected, leading to downstream effects that contribute to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of biological activities. For example, its antimicrobial activity could result from the disruption of microbial cell wall synthesis, while its antitumor activity could be due to the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to exhibit kinase inhibitory activity, which is crucial in regulating cell signaling pathways . The compound’s interaction with kinases suggests its potential as a therapeutic agent in diseases where kinase activity is dysregulated, such as cancer.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, inhibiting their activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell growth and survival . Furthermore, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biological effects. The distribution pattern of the compound is essential for understanding its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, thereby modulating gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHNRLHPLKAZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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